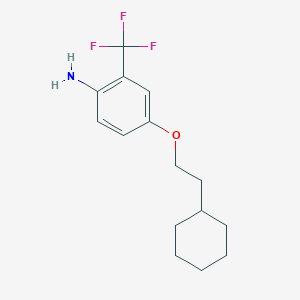

4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(2-cyclohexylethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO/c16-15(17,18)13-10-12(6-7-14(13)19)20-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYJQVCHRDGZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Cyclohexylethoxy Group: This can be achieved by reacting cyclohexanol with ethylene oxide in the presence of a base to form 2-cyclohexylethanol.

Attachment to the Aniline Ring: The 2-cyclohexylethanol is then reacted with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Nitro, sulfo, or halo derivatives of the aniline ring.

Scientific Research Applications

4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position Effects on Acidity and Reactivity

The position of substituents on the aniline ring significantly impacts acidity (pKa) and electronic properties:

- 2-(Trifluoromethyl)aniline : Predicted pKa of ~1.10 , making it more acidic than para-substituted analogs. This acidity may enhance reactivity in electrophilic substitution or hydrogen-bonding interactions.

- 4-(Trifluoromethyl)aniline : Experimental pKa of 2.75 , indicating reduced acidity compared to the ortho-substituted derivative.

- 3-(Trifluoromethyl)aniline : pKa of 3.49 , further highlighting the ortho-substituent’s strong electron-withdrawing effect.

Physicochemical Properties

- Lipophilicity : The cyclohexylethoxy group increases logP compared to methoxy or ethoxy analogs (e.g., 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline, ). This could improve bioavailability but reduce aqueous solubility.

- Steric Effects : The bulky cyclohexyl group may hinder interactions with enzyme active sites, contrasting with smaller substituents in 4-(trifluoromethoxy)aniline .

Data Table: Key Properties of Selected Analogs

Research Findings and Implications

- Acidity-Driven Activity : Ortho-substituted trifluoromethylanilines (e.g., 2-CF₃) exhibit higher acidity, which may enhance interactions with biological targets under physiological conditions .

- Synthetic Versatility : The ethoxy linker in the target compound allows modular introduction of cyclohexyl groups, enabling tuning of lipophilicity for specific applications .

- Biological Relevance : Trifluoromethyl groups in dinitroanilines correlate with tubulin-binding activity, suggesting the target compound could be explored for anticancer or herbicidal uses .

Biological Activity

4-(2-Cyclohexylethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by a trifluoromethyl group and a cyclohexylethoxy moiety. This compound belongs to the class of anilines, which are known for their diverse biological activities, particularly in medicinal chemistry and agrochemicals. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₂₀F₃NO

- Molecular Weight : 287.33 g/mol

- CAS Number : 946662-99-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds range from low micromolar concentrations, suggesting potent antibacterial effects .

Anticancer Potential

Studies have evaluated the anticancer potential of related anilines. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, with IC50 values ranging from 3 to 6 µM against chronic myeloid leukemia and breast carcinoma cell lines . The mechanism often involves inhibition of critical cellular pathways, such as those related to cell proliferation and survival.

Comparative Analysis

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key findings from recent studies:

| Compound | MIC (μM) | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial/Anticancer |

| 4-(3-Chlorophenoxy)-2-trifluoromethyl aniline | 0.070 | 5 | Antimicrobial |

| 4-(2-Isopropylphenoxy)-2-trifluoromethyl aniline | 0.090 | >10 | Antimicrobial |

Case Studies

- Antimicrobial Efficacy : A study assessed various aniline derivatives against Staphylococcus aureus, revealing that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated counterparts . This suggests that fluorination may enhance antibacterial potency.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that certain anilines could reduce cell viability significantly at low concentrations, indicating potential as therapeutic agents in oncology .

Q & A

Q. What are the optimal synthetic routes for 4-(2-cyclohexylethoxy)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Nitration : Introduce a nitro group to the aromatic ring using mixed acid (H₂SO₄/HNO₃) at 0–5°C, similar to nitration protocols for related aniline derivatives .

Etherification : React the intermediate with 2-cyclohexylethanol under Mitsunobu conditions (DIAD, PPh₃) to install the cyclohexylethoxy group.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Key Variables :

- Temperature control during nitration avoids byproducts (e.g., dinitro derivatives).

- Solvent choice (DMF or THF) impacts etherification efficiency.

- Reduction method affects purity; catalytic hydrogenation minimizes residual metal contaminants.

Reference Yield : ~50–65% (based on analogous trifluoromethyl-aniline syntheses) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR: δ 120–125 ppm for CF₃ group) .

- LCMS : Verify molecular ion peaks (e.g., m/z ≈ 345 [M+H]⁺) and monitor byproducts .

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).

Critical Note : Stability tests under ambient light and temperature are essential due to potential hydrolysis of the ether linkage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing group, activating the aromatic ring toward electrophilic attack but deactivating it toward nucleophilic substitution. However, the cyclohexylethoxy group provides steric bulk, influencing regioselectivity. Experimental Design :

- Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

- Monitor reaction progress via TLC/GCMS to identify intermediates.

Data Contradiction : Conflicting reports on substitution rates may arise from solvent polarity effects; validate using computational DFT studies to map transition states .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer : The compound’s trifluoromethyl and lipophilic cyclohexylethoxy groups suggest potential binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or GABA receptors, as seen in related pesticides ). Assay Protocols :

Enzyme Inhibition : Screen against recombinant enzymes using fluorometric assays (e.g., NADPH depletion for CYP450).

Cellular Uptake : Use radiolabeled (³H) compound to quantify permeability in Caco-2 cells.

Key Finding : Analogous compounds show noncompetitive antagonism at GABA receptors (IC₅₀ ≈ 10–50 µM) .

Q. What computational strategies predict the compound’s metabolic degradation pathways?

- Methodological Answer : Employ in silico tools:

- ADMET Predictors : Simulate phase I/II metabolism (e.g., oxidative cleavage of the ether bond by CYP3A4).

- Molecular Dynamics : Model interactions with liver microsomal enzymes to identify susceptible sites.

Validation : Compare predictions with in vitro hepatocyte assays (LCMS-based metabolite profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.